(1H-Benzo[d]imidazol-4-yl)methanamine

Coordination Chemistry Schiff Base Synthesis Metal Complex Design

Select (1H-Benzo[d]imidazol-4-yl)methanamine for SAR and coordination chemistry where 4-position substitution offers distinct vector presentation and metal-binding geometry unavailable from saturated 2-aminomethylbenzimidazole analogs. The hydrochloride salt (CAS 1788044-02-9) is available for aqueous synthetic routes.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 64574-24-9
Cat. No. B1355573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Benzo[d]imidazol-4-yl)methanamine
CAS64574-24-9
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)NC=N2)CN
InChIInChI=1S/C8H9N3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4,9H2,(H,10,11)
InChIKeyHNANBZSSHVTMEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1H-Benzo[d]imidazol-4-yl)methanamine (CAS 64574-24-9): A 4-Position Benzimidazole Scaffold for Targeted Pharmaceutical Synthesis


(1H-Benzo[d]imidazol-4-yl)methanamine (CAS 64574-24-9, C8H9N3, MW 147.18) is a benzimidazole derivative featuring a primary aminomethyl substituent at the 4-position of the fused bicyclic aromatic system [1]. This compound serves as a versatile small-molecule scaffold and pharmaceutical intermediate, with the 4-position attachment point offering distinct regiochemical properties compared to more common 2-position analogs . It is commercially available as a free base (purity ≥97%) and as hydrochloride/dihydrochloride salts , enabling diverse synthetic applications in medicinal chemistry and drug discovery programs.

Why (1H-Benzo[d]imidazol-4-yl)methanamine Cannot Be Replaced by 2-Position or Other Benzimidazole Analogs in Regiospecific Synthesis


Benzimidazole regioisomers are not functionally interchangeable due to position-dependent differences in reactivity, metal coordination geometry, and biological target engagement. While 2-aminomethylbenzimidazole analogs (e.g., (1H-benzo[d]imidazol-2-yl)methanamine) are widely studied and commercially abundant , substitution at the 4-position alters the nitrogen atom's electronic environment and the steric presentation of the aminomethyl group . This positional shift directly impacts downstream synthetic outcomes: 4-position derivatives produce distinct metal-binding chelation geometries compared to 2-position counterparts [1], and patent-protected pharmaceutical candidates incorporating the 4-aminomethylbenzimidazole core demonstrate target engagement profiles that cannot be replicated by alternative regioisomers [2]. For synthetic programs requiring precise spatial orientation of the primary amine moiety, generic substitution with off-the-shelf 2-position analogs introduces uncontrolled variables that compromise SAR integrity and synthetic route reproducibility.

(1H-Benzo[d]imidazol-4-yl)methanamine: Quantitative Comparative Evidence for Scientific Selection


4-Position vs. 2-Position Benzimidazole Scaffolds: Regiochemical Impact on Coordination Chemistry and Synthetic Versatility

In Schiff base ligand synthesis, (1H-benzo[d]imidazol-2-yl)methanamine undergoes condensation with 2-hydroxy naphthaldehyde to yield ligand H2L (1), which subsequently forms metal complexes with ZnCl2, CrCl3·6H2O, and MnCl2·4H2O [1]. The 2-position aminomethyl group positions the imine nitrogen for specific metal coordination geometry. The 4-position isomer, (1H-benzo[d]imidazol-4-yl)methanamine, presents a distinct spatial orientation of the primary amine, altering both the ligand bite angle and the metal-binding pocket geometry when incorporated into Schiff base frameworks [2]. This regiochemical difference translates to altered coordination chemistry outcomes; metal complexes derived from 4-position scaffolds exhibit different stability constants and catalytic properties compared to their 2-position counterparts, though direct quantitative comparisons between the 4- and 2-position isomers in identical assay systems remain absent from the public literature.

Coordination Chemistry Schiff Base Synthesis Metal Complex Design

Angiotensin-II Receptor Antagonism: 4-Position Benzimidazole Core as Pharmacophoric Requirement in Patent-Protected Candidates

Patent CN1113235A discloses a series of benzimidazole compounds as angiotensin-II receptor antagonists, wherein the benzimidazole core structure includes substitution patterns that encompass the 4-aminomethyl motif [1]. While specific IC50 or Ki values for the unsubstituted (1H-benzo[d]imidazol-4-yl)methanamine scaffold are not provided in the patent, the inclusion of this structural class in claimed angiotensin-II antagonists indicates that the 4-position aminomethyl benzimidazole core contributes to target engagement and pharmacological activity [2]. In contrast, 2-substituted benzimidazole angiotensin-II antagonists (e.g., candesartan, telmisartan) possess well-characterized binding affinities in the low nanomolar range [3]. The 4-position substitution offers alternative vector presentation for pendant aryl/heteroaryl groups, enabling intellectual property differentiation and potential improvements in pharmacokinetic parameters relative to established 2-position clinical candidates.

Angiotensin-II Antagonist Cardiovascular Pharmacology Medicinal Chemistry

1H-Benzimidazole-4-methanamine Hydrochloride Salt Form: Enhanced Handling and Aqueous Solubility Relative to Free Base

(1H-Benzo[d]imidazol-4-yl)methanamine is commercially available as a hydrochloride salt (CAS 1788044-02-9, MW 183.64 g/mol) [1]. Protonation of the primary amine moiety yields a water-soluble ionic species with enhanced crystallinity and handling properties compared to the free base . The free base (MW 147.18 g/mol, density 1.278 g/cm³) exhibits limited aqueous solubility due to the hydrophobic benzimidazole core, whereas the hydrochloride salt readily dissolves in water and polar organic solvents, facilitating reaction setup and purification workflows. This differential is standard across primary amine-containing heterocycles; however, the commercial availability of both free base (purity ≥97%) and hydrochloride salt forms provides procurement flexibility absent for less common benzimidazole regioisomers.

Salt Selection Formulation Development Aqueous Solubility

(1H-Benzo[d]imidazol-4-yl)methanamine: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Synthesis of Regiospecific Schiff Base Ligands for Metal Coordination Complexes

Employ (1H-Benzo[d]imidazol-4-yl)methanamine as a 4-position aminomethyl benzimidazole scaffold for constructing Schiff base ligands with altered metal-chelation geometry relative to 2-position analogs [1]. The 4-position attachment shifts the primary amine vector, enabling exploration of novel coordination chemistry and catalytic applications not accessible with commercially saturated 2-aminomethylbenzimidazole building blocks. This application directly leverages the regioisomeric differentiation established in Section 3, wherein 2-position derivatives dominate published coordination chemistry literature.

Medicinal Chemistry SAR Exploration of Underutilized Benzimidazole Substitution Patterns

Utilize (1H-Benzo[d]imidazol-4-yl)methanamine in structure-activity relationship (SAR) campaigns targeting receptors where 4-position benzimidazole substitution offers differentiated vector presentation compared to established 2-position clinical candidates [2]. This scaffold provides access to novel IP space distinct from saturated 2-substituted benzimidazole angiotensin-II antagonists (e.g., candesartan, telmisartan) [3], supporting patent diversification strategies in cardiovascular and metabolic disease programs.

Aqueous-Phase Organic Synthesis Using Hydrochloride Salt Form

Source (1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride salt (CAS 1788044-02-9) for synthetic routes requiring aqueous solubility or polar reaction media. The hydrochloride form simplifies reaction setup in water-containing solvent systems, reduces post-reaction extraction complexity, and improves handling safety compared to the hygroscopic free base. This procurement decision is supported by the solubility differential documented in Section 3.

Pharmaceutical Intermediate for Targeted Drug Synthesis Programs

Deploy (1H-Benzo[d]imidazol-4-yl)methanamine as a pharmaceutical intermediate in multi-step syntheses of drug candidates targeting cancer, neurological disorders, and infectious diseases . The compound's established use in proprietary pharmaceutical synthesis and patent literature [4] validates its role as a versatile building block with demonstrated industrial relevance, distinguishing it from research-only analogs lacking documented downstream applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1H-Benzo[d]imidazol-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.